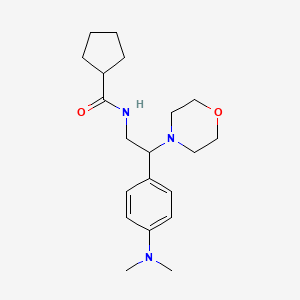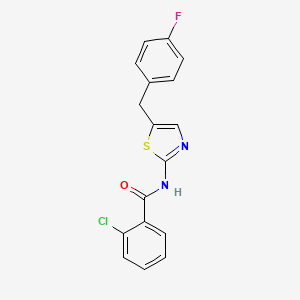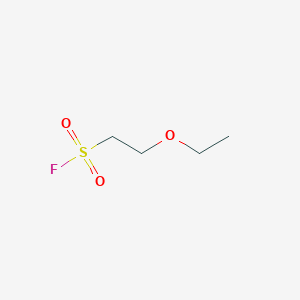
1-Chloro-4,4,4-trifluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4,4-trifluorobutan-2-one is a chemical compound with the molecular formula C4H4ClF3O and a molecular weight of 160.52 . It is also known by the synonym 2-Butanone, 1-chloro-4,4,4-trifluoro .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4ClF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 101.6±35.0 °C and its predicted density is 1.343±0.06 g/cm3 .Scientific Research Applications
NMR Spectroscopy
- The compound has been investigated using NMR spectroscopy to understand the spin-spin coupling and chemical shifts of various nuclei such as 19F, 13C, and 1H . This aids in elucidating the molecular structure and dynamics of halogenated compounds similar to 1-Chloro-4,4,4-trifluorobutan-2-one (J. F. Hinton & L. W. Jaques, 1975).
Mass Spectrometry
- Studies on halogen-containing epoxyethers related to this compound have explored their mass spectrometric behavior . This research provides insights into the decomposition pathways of molecular ions, which is crucial for understanding the stability and reactivity of such compounds (D. Favretto et al., 1997).
Chemical Synthesis
- The compound has been utilized in the synthesis of perhalogenated ketones and alkenes , showcasing its role in organic synthesis. The detrifluoroacetylative generation of halogenated enolates demonstrates practical approaches to synthesizing complex molecules with specific functional groups (Kaluvu Balaraman et al., 2016).
Thiol Reactivity
- Research on thiol reactivity and the effect of fluorination has included the study of compounds like 4,4,4-trifluorobutanethiol, providing insights into the chemistry of sulfur-fluorine interactions and the decomposition pathways of such thiolates. This contributes to a broader understanding of how fluorinated compounds behave in different chemical environments (M. Napier & C. Friend, 1996).
Spectroscopic Fluorescent Probing
- The use of a carbazole derivative as a spectroscopic fluorescent probe for real-time monitoring of cationic photopolymerization has been investigated. This application demonstrates the potential of this compound derivatives in material science, particularly in the study of polymerization processes and the development of new materials (J. Ortyl et al., 2014).
Safety and Hazards
The compound is classified under GHS02, GHS07, and GHS05 hazard classes . The hazard statements associated with it are H335, H315, H226, and H318 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-chloro-4,4,4-trifluorobutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLGVYDLXQEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55932-04-2 |
Source


|
| Record name | 1-chloro-4,4,4-trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)